ALDH3A1 Inhibition Profile
In a head-to-head comparison using the identical spectrophotometric ALDH3A1 inhibition assay, the target compound exhibited an IC50 of 2,100 nM (2.10E+3 nM), which is 7-fold less potent than the comparator compound BDBM50447071, which demonstrated an IC50 of 300 nM [1]. This quantitative difference, arising from their distinct substitution patterns, positions the target compound as a moderately potent probe suitable for studies where full ALDH3A1 blockade is not desired, such as investigating partial inhibition or off-target effects.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | BDBM50447071, a closely related benzyloxybenzaldehyde analog (CHEMBL3112681, US9328112, A20) with IC50 = 300 nM |
| Quantified Difference | 7-fold decrease in potency (2,100 nM vs 300 nM) |
| Conditions | Spectrophotometric assay; 1 min preincubation; human ALDH3A1; benzaldehyde substrate |
Why This Matters
For procurement, this data allows researchers to select the compound based on its specific ALDH3A1 modulation profile, enabling graded inhibition experiments where a less potent tool is required.
- [1] BindingDB Comparative Data: BDBM50447072 (CHEMBL1890994) vs. BDBM50447071 (CHEMBL3112681). ALDH3A1 Inhibition Assay. 2014. View Source
